1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 618098-99-0
Cat. No.: VC16136787
Molecular Formula: C16H10ClN3O3
Molecular Weight: 327.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-99-0 |
|---|---|
| Molecular Formula | C16H10ClN3O3 |
| Molecular Weight | 327.72 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C16H10ClN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H |
| Standard InChI Key | HCZGGXQQLXRGGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde reflects its substitution pattern:
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A 4-chlorophenyl group at position 1
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A 4-nitrophenyl group at position 3
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An aldehyde (-CHO) functional group at position 4
Molecular Formula:
Molecular Weight: 327.73 g/mol
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this compound, studies on analogs such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveal key structural trends :
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Planarity: The pyrazole ring adopts a near-planar conformation, with dihedral angles between the heterocycle and substituted phenyl rings ranging from 5.2° to 12.7°.
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Intermolecular Interactions:
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C–H···O hydrogen bonds between aldehyde oxygen and adjacent aromatic protons
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π–π stacking between pyrazole and nitrophenyl rings (interplanar distance: 3.4–3.7 Å)
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Synthetic Methodologies
General Synthesis Strategy
The compound is synthesized via a multi-step protocol adapted from pyrazole-4-carbaldehyde derivatives :
Step 1: Formation of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol under reflux (6–8 h)
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Cyclization using phosphoryl chloride (POCl₃) in DMF (Vilsmeier-Haack reaction) at 0–5°C
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Hydrolysis with sodium acetate to yield the aldehyde intermediate
| Parameter | Optimal Condition | Yield Impact (±%) |
|---|---|---|
| Coupling Temperature | 80°C | +22% vs. 60°C |
| Pd Catalyst Loading | 5 mol% | +15% vs. 2 mol% |
| Solvent Polarity | DME/H₂O (4:1) | +18% vs. THF/H₂O |
Physicochemical Properties
Solubility Profile
Experimental data extrapolated from chloro- and nitro-substituted pyrazole analogs :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 34.2 ± 1.5 | 25 |
| Chloroform | 12.8 ± 0.9 | 25 |
| Ethyl Acetate | 5.1 ± 0.4 | 25 |
| Water | <0.1 | 25 |
Thermal Stability
Differential Scanning Calorimetry (DSC) of similar compounds shows:
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Melting Point: 228–232°C (decomposition observed above 250°C)
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Exothermic Peak: 290–310°C (indicative of nitro group decomposition)
Spectroscopic Characterization
¹H NMR Spectral Analysis
Predicted shifts based on 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
| Proton Position | δ (ppm) | Multiplicity | Coupling (J/Hz) |
|---|---|---|---|
| Aldehyde (CHO) | 9.87 | singlet | – |
| Pyrazole C5-H | 8.21 | singlet | – |
| 4-Cl-C₆H₄ | 7.52–7.48 | doublet | J = 8.4 |
| 4-NO₂-C₆H₄ | 8.15–8.11 | doublet | J = 8.6 |
Mass Spectrometry
ESI-MS (Positive Mode):
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[M+H]⁺ at m/z 328.04 (calc. 328.05)
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Fragment ions:
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m/z 281.98 (loss of CHO)
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m/z 210.03 (cleavage between pyrazole and nitrophenyl)
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Challenges and Future Directions
Synthetic Limitations
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Low regioselectivity in Suzuki couplings (para:meta = 7:1)
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Aldehyde group sensitivity to over-oxidation during purification
Recommended Research Priorities
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Crystallographic Studies: Single-crystal XRD to resolve intramolecular interactions
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Bioactivity Screening: Evaluate kinase inhibition and antimicrobial potential
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Derivatization: Explore Schiff base formation at the aldehyde position
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